Camphor

Description

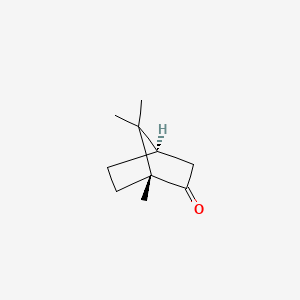

Structure

3D Structure

Properties

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | camphor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Camphor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030955 | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |

CAS No. |

76-22-2, 21368-68-3 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthetic camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Camphor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Determination of the Absolute Configuration of (1R)-(+)-Camphor

Abstract: The determination of a molecule's absolute configuration is a cornerstone of stereochemistry, with profound implications in pharmacology, materials science, and chemical synthesis. (1R)-(+)-Camphor, a bicyclic monoterpene, has historically served as a benchmark molecule in the development of stereochemical analysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for assigning the absolute configuration of (1R)-(+)-camphor. The guide moves beyond simple procedural descriptions to explain the underlying causality of experimental choices, emphasizing the validation and trustworthiness of each technique. We will explore chiroptical spectroscopy, X-ray crystallography, and advanced NMR spectroscopic methods, offering field-proven insights and detailed protocols.

Introduction: Chirality and the Cahn-Ingold-Prelog Convention

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra), they differ in their interaction with plane-polarized light and their reactivity with other chiral molecules. The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule is termed its absolute configuration .

The standard nomenclature for describing absolute configuration is the Cahn-Ingold-Prelog (CIP) system.[1][2] This system assigns a priority to each of the four substituents attached to a stereocenter based on atomic number.[3] For (1R)-(+)-camphor, the stereocenter of interest is C1.

The assignment of priorities for the substituents attached to the C1 stereocenter in camphor is as follows:

-

-C(O)- (part of the six-membered ring): The carbon is bonded to an oxygen (doubly, treated as two single bonds) and two other carbons.

-

-CH₂- (part of the six-membered ring): This carbon is bonded to two hydrogens and another carbon.

-

-C(CH₃)₂- (the bridgehead methyls): This carbon is bonded to two other carbons and a hydrogen.

-

-CH₃ (the C7 methyl group): This is a methyl group.

By orienting the molecule with the lowest priority group pointing away from the viewer, the sequence from highest to lowest priority (1→2→3) traces a clockwise direction, leading to the R designation.

dot graph "CIP_Priority_Assignment" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

center [pos="0,0!", label="C1", fontsize=14, fontcolor="#EA4335"];

subst1 [pos="0,1.5!", label="-C(O)- (Priority 1)", fontsize=12, fontcolor="#4285F4"]; subst2 [pos="1.5,0!", label="-CH₂- (Priority 2)", fontsize=12, fontcolor="#34A853"]; subst3 [pos="0,-1.5!", label="-C(CH₃)₂- (Priority 3)", fontsize=12, fontcolor="#FBBC05"]; subst4 [pos="-1.5,0!", label="-CH₃ (Priority 4)", fontsize=12, fontcolor="#5F6368"];

center -- subst1; center -- subst2; center -- subst3; center -- subst4;

label="CIP Priority for (1R)-(+)-camphor"; fontsize=12; fontcolor="#202124"; } denddot

Figure 1: CIP priority assignment for the C1 stereocenter of this compound.

Methodologies for Absolute Configuration Determination

Several powerful analytical techniques can be employed to determine the absolute configuration of a chiral molecule like this compound. The choice of method often depends on the nature of the sample (e.g., crystalline vs. solution), available instrumentation, and the need for empirical or non-empirical confirmation.

X-Ray Crystallography: The Unambiguous Standard

Single-crystal X-ray diffraction is considered the gold standard for determining absolute configuration.[4] The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[5][6] This effect breaks Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal.[7] The difference in these intensities, known as the Bijvoet pair difference, was first used by Johannes Martin Bijvoet in 1951 to determine the absolute configuration of sodium rubidium tartrate.[8][9]

The Flack Parameter: A key value in modern crystallography for determining absolute structure is the Flack parameter, x.[10][11] This parameter refines the contribution of the inverted structure to the overall diffraction pattern.[12]

-

A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[13]

-

A value close to 1 suggests that the inverted structure is correct.

-

A value near 0.5 may indicate a racemic crystal or twinning.

Protocol Outline for X-Ray Crystallography:

-

Crystal Growth: Grow a high-quality single crystal of the analyte. For molecules like this compound that are not solids at room temperature or do not crystallize well, derivatization with a molecule containing a heavy atom (e.g., bromine) can enhance the anomalous scattering effect.

-

Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer, ensuring sufficient redundancy to accurately measure Bijvoet pairs.

-

Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry.

-

Absolute Structure Determination: Refine the structural model including the Flack parameter. A value of x ≈ 0 with a low standard uncertainty (e.g., < 0.08 for an enantiopure sample) provides a high-confidence assignment of the absolute configuration.[13]

Chiroptical Spectroscopy: Probing Chirality with Light

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chromophore. For ketones like this compound, the n → π* transition of the carbonyl group is particularly sensitive to the chiral environment. The Octant Rule is an empirical method used to predict the sign of the Cotton effect (the characteristic shape of the CD curve near an absorption band) for cyclic ketones.[14][15]

The space around the carbonyl group is divided into eight octants by three perpendicular planes. Substituents lying in these octants make either a positive or negative contribution to the Cotton effect. For (1R)-(+)-camphor, the rigid bicyclic structure places the C7 methyl group and part of the cyclohexane ring in positive octants, leading to a predicted positive Cotton effect, which is consistent with experimental data.[16][17]

dot graph "Octant_Rule" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Molecule: (1R)-(+)-camphor"]; B [label="Chromophore: Carbonyl (C=O)"]; C [label="Apply Octant Rule"]; D [label="Substituents in Positive Octants"]; E [label="Predicted Positive Cotton Effect"]; F [label="Experimental CD Spectrum"]; G [label="Confirmation of (1R) Configuration"];

A -> B -> C -> D -> E; F -> G; E -> G [label="matches"];

caption="Logical flow of the Octant Rule for this compound."; fontsize=10; } denddot

Figure 2: Application of the Octant Rule for (1R)-(+)-camphor.

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[18] VCD provides a wealth of structural information as it probes the chirality of the entire molecular framework through its vibrational modes.[19] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory).[20][21] A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration allows for an unambiguous assignment.[22]

NMR Spectroscopy: Differentiating Enantiomers in Solution

In an achiral solvent, enantiomers are indistinguishable by NMR as their spectra are identical.[23] However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to separate signals for each enantiomer.

Chiral LSRs are paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[24][25] These reagents are Lewis acids that reversibly coordinate to Lewis basic sites in the analyte molecule, such as the carbonyl oxygen in this compound.[23][26] This interaction forms transient diastereomeric complexes.[24]

The paramagnetic nature of the lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the analyte's NMR spectrum, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. Because the two enantiomers form different diastereomeric complexes, the LIS for corresponding protons in each enantiomer will be different, leading to the separation of their signals in the ¹H NMR spectrum.[27][28] This allows for the determination of enantiomeric excess and, with established models, the assignment of absolute configuration.[26][29]

Experimental Protocol for NMR with Eu(hfc)₃:

-

Sample Preparation: Dissolve a known quantity of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

-

Titration with LSR: Add small, incremental amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

-

Analysis: Monitor the separation of key proton signals (e.g., the methyl groups) as a function of LSR concentration. The integration of the separated signals allows for the quantification of each enantiomer.[30][31]

While not directly applicable to ketones, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) analysis is a powerful NMR-based method for determining the absolute configuration of chiral alcohols and amines.[32][33] To apply this to this compound, it must first be reduced to its corresponding alcohol, isoborneol.

The method involves derivatizing the chiral alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters.[34][35] By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol can be determined based on a predictive conformational model.[26]

Comparative Analysis of Methodologies

| Technique | Principle | Sample Requirements | Pros | Cons |

| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal.[5] | High-quality single crystal. | Unambiguous, provides full 3D structure. | Crystal growth can be a major bottleneck. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light.[14] | Solution, chromophore required. | Fast, requires small sample amount. | Often empirical (e.g., Octant Rule), can be ambiguous. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light.[18] | Solution or solid mull.[22] | Provides rich structural data, non-empirical with calculations.[20] | Requires specialized equipment and computational resources. |

| NMR with Chiral LSRs | Formation of transient diastereomeric complexes with distinct NMR spectra.[24][26] | Solution, Lewis basic site required. | Fast, provides enantiomeric excess, non-destructive.[30] | Can cause line broadening, reagent can be expensive. |

| Mosher's Acid Analysis | Covalent formation of diastereomeric esters with distinct NMR spectra.[32] | Solution, requires derivatization (reduction of this compound). | Well-established predictive model.[33] | Requires chemical modification, synthesis of two derivatives. |

dot graph "Workflow_Decision_Tree" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start: Determine Absolute Configuration of this compound"]; Q1 [label="Is a single crystal available?", shape=diamond, fillcolor="#FBBC05"]; Xray [label="Perform Single-Crystal\nX-Ray Diffraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Xray [label="Unambiguous Result\n(Flack Parameter)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Is a VCD spectrometer\nand computational\nsupport available?", shape=diamond, fillcolor="#FBBC05"]; VCD [label="Measure VCD Spectrum\n& Compare to DFT Calc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_VCD [label="High-Confidence Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Q3 [label="Need rapid analysis in solution?", shape=diamond, fillcolor="#FBBC05"]; NMR_LSR [label="Use NMR with\nChiral Shift Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_NMR [label="Result (ee and probable AC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ECD [label="Use Electronic CD\n& Apply Octant Rule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_ECD [label="Empirical Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Xray [label="Yes"]; Xray -> End_Xray; Q1 -> Q2 [label="No"]; Q2 -> VCD [label="Yes"]; VCD -> End_VCD; Q2 -> Q3 [label="No"]; Q3 -> NMR_LSR [label="Yes"]; NMR_LSR -> End_NMR; Q3 -> ECD [label="No (or as alternative)"]; ECD -> End_ECD;

caption="Decision workflow for selecting a method."; fontsize=10; } denddot

Figure 3: Decision workflow for selecting a method.

Conclusion

The absolute configuration of (+)-camphor has been unequivocally established as (1R,4R). This was historically significant and has been repeatedly confirmed by a variety of modern analytical techniques. For researchers today, (1R)-(+)-camphor serves as an excellent model compound for validating and comparing different methodologies. While X-ray crystallography provides the most definitive proof, chiroptical methods like VCD and NMR spectroscopy with chiral auxiliaries offer powerful, non-destructive alternatives for analysis in solution. The choice of technique should be guided by the specific experimental constraints and the level of certainty required. Each method, when applied correctly, serves as a self-validating system, providing the trustworthy and accurate data essential for progress in chemical and pharmaceutical development.

References

- Flack parameter. (n.d.). In Wikipedia.

- absolute configuration. (n.d.). Chemical Crystallography.

- Optical rotatory dispersion and circular dichroism. Part LXIX. This compound derivatives; 'anti-Octant' behaviour of hydroxy- and acetoxysubstituents. (1970). Journal of the Chemical Society C: Organic, 1111. [Link]

- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the this compound case. (2018). RSC Publishing. [Link]

- Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2011). Comparative Analysis of IR and Vibrational Circular Dichroism Spectra for a Series of this compound-Related Molecules. The Journal of Physical Chemistry A, 115(47), 13577–13588. [Link]

- Howard Flack and the Flack Parameter. (n.d.). MDPI.

- Absolute Configuration. (2020, October 20). YouTube.

- Fenchone, this compound, 2-methylenefenchone and 2-methylenethis compound: a vibrational circular dichroism study. (2009). PubMed. [Link]

- NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts.

- VCD and IR spectra of (1S) (-)-camphor and (1R)-(+)-camphor. (n.d.). ResearchGate.

- Flack parameter. (n.d.). Online Dictionary of Crystallography.

- The use of X-ray crystallography to determine absolute configur

- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008, May 15). PubMed. [Link]

- Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. (2020, December 9). Chemistry Notes.

- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the compl .... (2018, January 25). Analyst (RSC Publishing). [Link]

- Experimental and calculated CPL spectra and related spectroscopic data of this compound and other simple chiral bicyclic ketones. (n.d.). PubMed. [Link]

- Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. (2003, October 1). Organic Letters. [Link]

- Anomalous Dispersion of in Crystallography X-rays. (n.d.). iucr.org.

- Johannes Martin Bijvoet. (n.d.). In Wikipedia.

- How Bijvoet made the difference: the growing power of anomalous sc

- Eu(hfc)3. (n.d.). In Wikipedia.

- Cahn–Ingold–Prelog priority rules. (n.d.). In Wikipedia.

- Cahn–Ingold–Prelog priority rules. (2021, April 2). Golden.

- X-ray anomalous scattering, Bijvoet difference, violation of Friedel's law (BIOPHY). (2016, November 10). YouTube.

- Anomalous Diffraction in Crystallographic Phase Evaluation. (n.d.). PubMed Central.

- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT.

- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.).

- Cahn-Ingold Prelog Rules. (2019, June 5). Chemistry LibreTexts.

- 1H NMR Spectroscopic Method with Chiral Eu(III) Shift Reagent for the Determination of the Enantiomeric Composition of Naproxen. (n.d.).

- CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn.

- Ch 7: Cahn-Ingold-Prelog R/S nomenclature. (n.d.). University of Calgary.

- Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. (n.d.). Request PDF.

- Mosher's acid. (n.d.). In Wikipedia.

- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Is there a simple way to get the circular dichroism of a molecule from its structure?. (2012, August 23). Stack Exchange.

- Update on enantiomeric composition of (1R)-(+)- and (1S)-(2)-camphor in essential oils by enantioselective gas chromatography. (n.d.). AIR Unimi.

- Table 1 from Update on enantiomeric composition of (1R)-(+)- and (1S)-(–)-camphor in essential oils by enantioselective gas chromatography. (n.d.). Semantic Scholar.

- Mosher's Acid. (2012, October 22). The Retort.

- Absolute configuration. (n.d.). In Wikipedia.

- Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(–)-10-camphorsulfonic acid. (n.d.). ResearchGate.

- Update on enantiomeric composition of (1R)-(+)- and (1S)-(–)-camphor in essential oils by enantioselective gas chromatography. (1999).

- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). PubMed. [Link]

- Photoelectron Spectroscopy and Circular Dichroism of an Open-Shell Organometallic this compound Complex. (2025, October 12). arXiv.

- To study the Optical Rotatory Dispersion (ORD) of some chiral substances. (n.d.). Virtual Labs.

Sources

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iucr.org [iucr.org]

- 6. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Johannes Martin Bijvoet - Wikipedia [en.wikipedia.org]

- 9. How Bijvoet made the difference: the growing power of anomalous scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flack parameter - Wikipedia [en.wikipedia.org]

- 11. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]

- 12. dictionary.iucr.org [dictionary.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Virtual Labs [cds-iiith.vlabs.ac.in]

- 16. Optical rotatory dispersion and circular dichroism. Part LXIX. This compound derivatives; ‘anti-Octant’ behaviour of hydroxy- and acetoxysubstituents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Experimental and calculated CPL spectra and related spectroscopic data of this compound and other simple chiral bicyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fenchone, this compound, 2-methylenefenchone and 2-methylenethis compound: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the this compound case - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the this compound case - Analyst (RSC Publishing) [pubs.rsc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemistnotes.com [chemistnotes.com]

- 25. Eu(hfc)3 - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. web.mit.edu [web.mit.edu]

- 31. academic.oup.com [academic.oup.com]

- 32. Mosher's acid - Wikipedia [en.wikipedia.org]

- 33. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. The Retort [www1.udel.edu]

An In-depth Technical Guide to the (-)-Camphor Biosynthesis Pathway in Cinnamomum camphora

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Deconstructing Nature's Intricate Synthesis of (-)-Camphor

Cinnamomum camphora, the venerable camphor tree, has for centuries been a source of valuable essential oils, with this compound as a prominent bioactive monoterpene. The distinct chemotypes of this species, each characterized by a dominant monoterpene such as linalool, borneol, or this compound, present a fascinating case study in metabolic diversity.[1][2][3][4][5] Understanding the intricate biosynthetic pathway leading to (-)-camphor is not merely an academic exercise; it is fundamental to harnessing this natural resource for pharmaceutical, aromatic, and industrial applications. This guide provides a deep dive into the molecular machinery of (-)-camphor biosynthesis in C. camphora, offering both foundational knowledge and practical, field-proven experimental methodologies. Our focus is on the "why" behind the "how," equipping researchers with the rationale to design robust experiments and interpret their findings with confidence.

I. The Core Biosynthetic Blueprint: From Isoprenoid Precursors to (-)-Camphor

The journey to (-)-camphor begins with the universal five-carbon building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways localized in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[6] For monoterpenes like this compound, the MEP pathway, situated in the plastids, is the primary source of IPP and DMAPP.[6]

The key steps in the biosynthesis of (-)-camphor from geranyl diphosphate (GPP), the C10 precursor of monoterpenes, are as follows:

-

Formation of Geranyl Diphosphate (GPP): GPP synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the linear monoterpene precursor, GPP.

-

Cyclization to (-)-Bornyl Diphosphate: This is a critical, stereospecific cyclization step. The enzyme (-)-bornyl diphosphate synthase (BPPS), a member of the terpene synthase (TPS) family, catalyzes the complex isomerization and cyclization of GPP to form the bicyclic intermediate, (-)-bornyl diphosphate.[7]

-

Hydrolysis to (-)-Borneol: A phosphatase, which is often not specifically characterized, hydrolyzes the diphosphate ester of (-)-bornyl diphosphate to yield (-)-borneol.

-

Oxidation to (-)-Camphor: The final step is the NAD(P)+-dependent oxidation of the hydroxyl group of (-)-borneol to the ketone group of (-)-camphor, a reaction catalyzed by (-)-borneol dehydrogenase (BDH).[8]

II. Experimental Workflows: A Practical Guide

The following sections detail robust protocols for investigating the (-)-camphor biosynthesis pathway in C. camphora. The rationale behind key steps is highlighted to foster a deeper understanding of the experimental design.

A. Metabolite Profiling: Quantifying this compound and its Precursors using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like monoterpenes.[1][3][9][10][11] This protocol is designed for the accurate quantification of this compound, borneol, and other related monoterpenes in C. camphora leaf tissue.

-

Sample Preparation (Hydrodistillation):

-

Rationale: Hydrodistillation is a classic and effective method for extracting volatile essential oils from plant material. It ensures a representative profile of the volatile compounds.

-

Procedure:

-

Harvest fresh, healthy leaves of C. camphora. For comparative studies between chemotypes, ensure consistent developmental stage and environmental conditions of the plant material.

-

Record the fresh weight of the leaves (e.g., 100 g).

-

Place the leaves in a round-bottom flask with distilled water (e.g., 500 mL).

-

Connect the flask to a Clevenger-type apparatus and heat for 3-4 hours.

-

Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed amber vial.

-

-

-

GC-MS Analysis:

-

Rationale: The choice of a non-polar column (like DB-5ms or HP-5ms) is crucial for good separation of a wide range of volatile compounds. The temperature program is optimized to separate monoterpenes effectively.

-

Instrumentation: A GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: 5°C/min to 180°C.

-

Ramp: 20°C/min to 280°C, hold for 5 min.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Ionization (EI) mode at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis and Quantification:

-

Rationale: Compound identification is based on a two-tiered approach: retention time matching with authentic standards and mass spectral library comparison (e.g., NIST, Wiley). For quantification, an internal standard is essential to correct for variations in injection volume and instrument response.

-

Procedure:

-

Identify peaks by comparing their retention times and mass spectra with those of authentic standards of (-)-camphor and (-)-borneol.

-

For quantification, prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane) and add a known concentration of an internal standard (e.g., n-tetradecane).

-

Create a calibration curve using a series of dilutions of the authentic standards with the internal standard.

-

Calculate the concentration of each compound in the sample based on the calibration curve.

-

-

-

Internal Standard: The use of an internal standard is a critical self-validating step. It ensures that any variations in sample injection or detector response are accounted for, leading to accurate quantification.

-

Authentic Standards: Confirmation of peak identity with authentic standards is non-negotiable for reliable results. Co-injection of the sample with a standard can further confirm the retention time.

-

Method Validation: For rigorous drug development applications, the analytical method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[12][13][14][15][16]

B. Gene Expression Analysis: Quantifying Transcripts of Biosynthetic Genes via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of target genes.[5][17][18][19][20] This protocol is designed to quantify the transcripts of key genes in the (-)-camphor biosynthesis pathway, such as (-)-BPPS and (-)-BDH.

-

RNA Extraction and cDNA Synthesis:

-

Rationale: High-quality, intact RNA is the cornerstone of a reliable RT-qPCR experiment. The use of a plant-specific RNA extraction kit is recommended to remove secondary metabolites that can inhibit downstream enzymatic reactions.

-

Procedure:

-

Collect fresh leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a plant RNA purification kit (e.g., Qiagen RNeasy Plant Mini Kit), including an on-column DNase digestion step.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

-

Primer Design and Validation:

-

Rationale: Primer specificity is paramount. Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA. A primer efficiency test is a crucial validation step.

-

Procedure:

-

Design gene-specific primers for (-)-BPPS, (-)-BDH, and a stable reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Aim for a product size of 100-200 bp.

-

Validate primer specificity by running a standard PCR and visualizing the product on an agarose gel to ensure a single band of the expected size.

-

Perform a primer efficiency test by running a dilution series of cDNA. The efficiency should be between 90-110%.

-

-

-

qPCR Reaction and Data Analysis:

-

Rationale: The use of a SYBR Green-based master mix is a common and cost-effective method. The 2-ΔΔCt method is a widely accepted approach for relative quantification of gene expression.

-

Procedure:

-

Set up the qPCR reaction in triplicate for each sample and gene, including a no-template control. A typical reaction mixture includes SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to confirm the amplification of a single product.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

-

-

Reference Gene: The use of a validated, stably expressed reference gene is a critical internal control that normalizes for variations in RNA input and reverse transcription efficiency.

-

Melt Curve Analysis: This step validates the specificity of the amplification in each reaction. A single peak in the melt curve indicates the amplification of a single product.

-

No-Template Control: This control ensures that there is no contamination in the reagents.

C. Enzyme Assays: Characterizing (-)-BPPS and (-)-BDH Activity

In vitro enzyme assays are essential for confirming the function of candidate genes and for characterizing the kinetic properties of the encoded enzymes.

-

Recombinant Protein Expression and Purification:

-

Rationale: Heterologous expression in E. coli is a standard method for producing sufficient quantities of the enzyme for in vitro assays. A His-tag allows for straightforward purification using affinity chromatography.

-

Procedure:

-

Clone the full-length coding sequence of the candidate (-)-BPPS gene into a bacterial expression vector (e.g., pET-28a(+)).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

-

Enzyme Assay:

-

Rationale: The assay measures the conversion of the substrate GPP to bornyl diphosphate, which is then dephosphorylated to borneol for GC-MS analysis. The reaction conditions are optimized for monoterpene synthase activity.

-

Procedure:

-

Set up the reaction mixture in a glass vial: assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), purified recombinant (-)-BPPS protein (e.g., 5-10 µg), and GPP (e.g., 50 µM).

-

Overlay the reaction mixture with a layer of hexane to trap the volatile products.

-

Incubate at 30°C for 1-2 hours.

-

To dephosphorylate the bornyl diphosphate product, add a phosphatase (e.g., calf intestinal alkaline phosphatase) and incubate for another 30 minutes.

-

Extract the hexane layer and analyze the products by GC-MS as described in section II.A.

-

-

-

Recombinant Protein Expression and Purification:

-

Procedure: Follow the same procedure as for (-)-BPPS.

-

-

Enzyme Assay (Spectrophotometric):

-

Rationale: This assay measures the activity of BDH by monitoring the increase in absorbance at 340 nm due to the formation of NADH or NADPH, which is a product of the oxidation of borneol.[21]

-

Procedure:

-

Set up the reaction in a quartz cuvette: assay buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD⁺ or NADP⁺ (e.g., 1 mM), (-)-borneol (e.g., 1 mM, dissolved in a small amount of a suitable solvent like DMSO), and purified recombinant (-)-BDH protein.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

-

-

-

Boiled Enzyme Control: A control reaction with heat-inactivated (boiled) enzyme should be included to ensure that the observed product formation is due to enzymatic activity.

-

No Substrate Control: A control without the substrate (GPP or borneol) confirms that the product is not generated from any contaminants in the enzyme preparation.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), perform the assays with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[22][23] This provides a quantitative measure of the enzyme's efficiency and substrate affinity.

III. Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained through the described experimental workflows.

Table 1: Comparative Metabolite Profile of C. camphora Chemotypes

| Compound | This compound Chemotype (% of total oil) | Linalool Chemotype (% of total oil) | Borneol Chemotype (% of total oil) |

| (-)-Camphor | 60-80% | < 5% | 10-20% |

| (-)-Borneol | 5-15% | < 2% | 50-70% |

| Linalool | < 2% | 70-90% | < 5% |

| 1,8-Cineole | 2-8% | 1-5% | 2-8% |

Note: These values are illustrative and can vary based on genetic and environmental factors.

Table 2: Relative Gene Expression of Biosynthetic Genes in Different Chemotypes

| Gene | This compound Chemotype (Fold Change vs. Linalool) | Borneol Chemotype (Fold Change vs. Linalool) |

| (-)-BPPS | High (e.g., >50-fold) | High (e.g., >50-fold) |

| (-)-BDH | High (e.g., >100-fold) | Moderate (e.g., 10-30-fold) |

| Linalool Synthase | Low | Low |

Note: Fold change values are hypothetical and should be determined experimentally.

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| (-)-BPPS | Geranyl Diphosphate | 5-15 | 0.01-0.05 |

| (-)-BDH | (-)-Borneol | 20-50 | 0.5-5.0 |

Note: Kinetic parameters can vary depending on the specific enzyme isoform and assay conditions.[22][23]

IV. Subcellular Localization and Metabolic Engineering

The biosynthesis of monoterpenes is a spatially organized process within the plant cell. The initial steps, from the MEP pathway to the formation of GPP and its cyclization by BPPS, are localized in the plastids.[6][24][25][26] However, subsequent modifications, such as the oxidation of borneol to this compound by BDH, may occur in other cellular compartments, such as the cytosol or the endoplasmic reticulum.[24] Understanding this subcellular organization is crucial for metabolic engineering efforts.

Metabolic engineering of the (-)-camphor pathway in C. camphora holds promise for enhancing the yield of this valuable compound.[27] Strategies could include:

-

Overexpression of rate-limiting enzymes: Identifying and overexpressing the genes encoding the slowest enzymes in the pathway, such as (-)-BPPS or (-)-BDH, could increase the metabolic flux towards this compound.

-

Transcriptional regulation: Modulating the expression of transcription factors that control the expression of the biosynthetic genes could be a powerful tool for upregulating the entire pathway.

-

Subcellular engineering: Targeting enzymes to specific subcellular compartments could optimize substrate availability and prevent the diversion of intermediates to competing pathways.[25][28]

V. Conclusion: A Roadmap for Future Research and Development

This guide has provided a comprehensive overview of the (-)-camphor biosynthesis pathway in Cinnamomum camphora, from the fundamental biochemistry to detailed, validated experimental protocols. By understanding the intricate interplay of genes, enzymes, and metabolites, researchers and drug development professionals are better equipped to explore the vast potential of this natural product. Future research should focus on the precise regulatory mechanisms governing the differential expression of biosynthetic genes in various chemotypes, the identification and characterization of all enzymes and transcription factors involved, and the application of advanced metabolic engineering techniques to develop high-yielding C. camphora varieties. The knowledge and methodologies outlined herein provide a solid foundation for these exciting future endeavors.

References

- Chen, T., et al. (2021). The Mining of Candidate Genes Involved in the this compound Biosynthesis Pathway of Cinnamomum camphora. Plants, 10(9), 1839. [Link]

- Feizi, S., et al. (2012). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 11(3), 893–900. [Link]

- Marlet, M., & Lognay, G. (2010). Development and validation by accuracy profile of a method for the analysis of monoterpenes in indoor air by active sampling and thermal desorption-gas chromatography-mass spectrometry. Talanta, 82(4), 1230–1239. [Link]

- Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology, 136(4), 4215–4227. [Link]

- Pattanaik, S., et al. (2015). Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions. Metabolites, 5(2), 255–273. [Link]